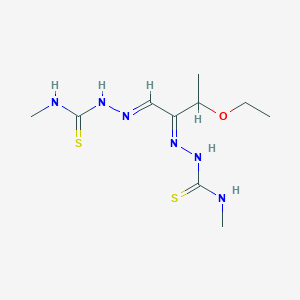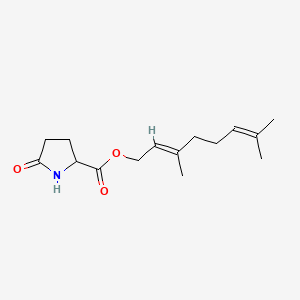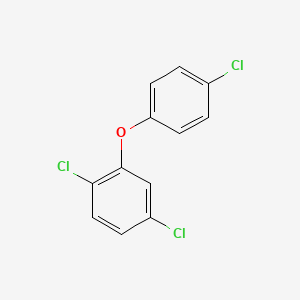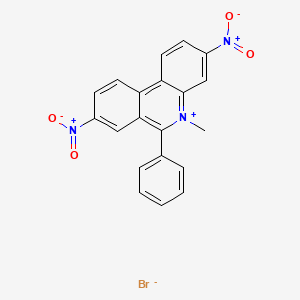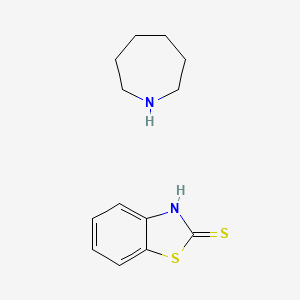
azepane;3H-1,3-benzothiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane;3H-1,3-benzothiazole-2-thione is a compound that combines the structural features of azepane and benzothiazole. Azepane is a seven-membered nitrogen-containing heterocycle, while 3H-1,3-benzothiazole-2-thione is a sulfur-containing heterocycle.
Preparation Methods
The synthesis of azepane;3H-1,3-benzothiazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of benzothiazole derivatives can be achieved through condensation reactions involving 2-aminobenzenethiol with aldehydes or ketones . Industrial production methods may involve the use of catalysts to improve the yield and selectivity of the desired product .
Chemical Reactions Analysis
Azepane;3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azepane;3H-1,3-benzothiazole-2-thione has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of various enzymes and as an anticancer agent . In medicine, it has shown promise as a potential drug candidate for the treatment of various diseases . In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of azepane;3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Azepane;3H-1,3-benzothiazole-2-thione can be compared with other similar compounds, such as 1,3-benzothiazole-2-thione and its derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its combination of azepane and benzothiazole moieties, which can impart distinct properties and applications .
Properties
CAS No. |
58888-46-3 |
|---|---|
Molecular Formula |
C13H18N2S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
azepane;3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NS2.C6H13N/c9-7-8-5-3-1-2-4-6(5)10-7;1-2-4-6-7-5-3-1/h1-4H,(H,8,9);7H,1-6H2 |
InChI Key |
AWFKSASGNNQALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNCC1.C1=CC=C2C(=C1)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




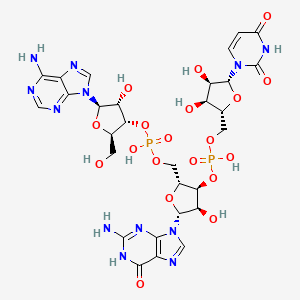
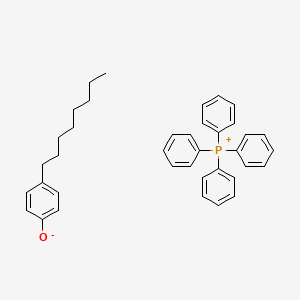
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
